N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC1021465
InChI: InChI=1S/C19H21ClN2O2S2/c1-24-13-7-8-14-15(11-13)26-17(16(14)20)18(23)22-19(25)21-10-9-12-5-3-2-4-6-12/h5,7-8,11H,2-4,6,9-10H2,1H3,(H2,21,22,23,25)
SMILES: COC1=CC2=C(C=C1)C(=C(S2)C(=O)NC(=S)NCCC3=CCCCC3)Cl
Molecular Formula: C19H21ClN2O2S2
Molecular Weight: 409 g/mol

N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea

CAS No.:

Cat. No.: VC1021465

Molecular Formula: C19H21ClN2O2S2

Molecular Weight: 409 g/mol

* For research use only. Not for human or veterinary use.

N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea -

Specification

Molecular Formula C19H21ClN2O2S2
Molecular Weight 409 g/mol
IUPAC Name 3-chloro-N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-6-methoxy-1-benzothiophene-2-carboxamide
Standard InChI InChI=1S/C19H21ClN2O2S2/c1-24-13-7-8-14-15(11-13)26-17(16(14)20)18(23)22-19(25)21-10-9-12-5-3-2-4-6-12/h5,7-8,11H,2-4,6,9-10H2,1H3,(H2,21,22,23,25)
Standard InChI Key HVQGUZXOMCVUBO-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C(=C(S2)C(=O)NC(=S)NCCC3=CCCCC3)Cl
Canonical SMILES COC1=CC2=C(C=C1)C(=C(S2)C(=O)NC(=S)NCCC3=CCCCC3)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator